molecular formula C24H26N2O5 B2906303 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898418-25-2

5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2906303
CAS No.: 898418-25-2
M. Wt: 422.481
InChI Key: MUKPCPDQPISDKC-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the Pyran-4-one Core: The pyran-4-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-hydroxy-2-pyrone derivative.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Attachment of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be attached via an acylation reaction using a furan-2-carbonyl chloride derivative.

    Methoxylation of the Phenyl Ring: The methoxylation of the phenyl ring can be achieved through a methylation reaction using a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, this compound can be used as a probe to study biological pathways and interactions. Its ability to interact with various biological molecules makes it a valuable tool for research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to potential treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the specific pathways involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one
  • 5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-3-one
  • 5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-17-5-6-18(2)19(12-17)15-31-23-16-30-20(13-21(23)27)14-25-7-9-26(10-8-25)24(28)22-4-3-11-29-22/h3-6,11-13,16H,7-10,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKPCPDQPISDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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